3-Amino-2-methylpropanoic acid hydrochloride
Overview
Description
3-Amino-2-methylpropanoic acid hydrochloride, also known as (S)-3-Amino-2-methylpropanoic acid hydrochloride, is a chemical compound with the CAS Number: 925704-45-6 . It has a molecular weight of 139.58 . This compound is also known as 3-Aminoisobutyric acid, a product formed by the catabolism of thymine .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-methylpropanoic acid hydrochloride is represented by the formula C4H10ClNO2 . The InChI code for the compound is 1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 .Physical And Chemical Properties Analysis
3-Amino-2-methylpropanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 139.58 . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Methods of Application : The enzyme catalyzes the ATP-dependent condensation of ®-pantoic acid with various amines, including 3-Amino-2-methylpropanoic acid, to yield amide products .
Results : The process achieves amide products with over 99% conversion, demonstrating its efficiency and potential for creating vitamin B5 antimetabolites .
Methods of Application : Synthetic strategies involve intra- and intermolecular reactions leading to various piperidine derivatives .
Results : These derivatives are present in numerous classes of pharmaceuticals, indicating the compound’s versatility in drug synthesis .
Methods of Application : Amino acids, including 3-Amino-2-methylpropanoic acid, are introduced into natural products through various synthetic pathways .
Results : The modifications have led to enhanced performance and minimized adverse effects of the natural products .
Analytical Chemistry
Methods of Application : It is involved in the synthesis of compounds that induce browning of white fat and hepatic β-oxidation .
Results : Studies have shown that it is inversely correlated with cardiometabolic risk factors, suggesting its potential in treating metabolic disorders .
Chemical Engineering
Methods of Application : Researchers employ this amino acid derivative to create mimetics that structurally resemble natural neurotransmitters, allowing them to bind to receptor sites in the brain .
Results : The synthesized analogs have shown potential in modulating neural pathways and could lead to new treatments for neurological disorders .
Methods of Application : The compound is incorporated into polymer chains to alter their physical characteristics, such as flexibility, strength, and resistance to degradation .
Results : The resulting materials demonstrate improved performance metrics suitable for various industrial applications .
Methods of Application : It is introduced into controlled environments to monitor its breakdown by microbial communities and to understand nutrient cycling processes .
Results : Findings contribute to the knowledge of amino acid turnover in nature and help in assessing environmental impacts of organic pollutants .
Methods of Application : It is used to synthesize compounds that impart umami taste and to improve the nutritional value of processed foods .
Results : These applications have led to the development of tastier and more nutritious food products .
Methods of Application : The compound is utilized in creams and serums to promote skin hydration and to reduce the appearance of fine lines .
Results : Clinical trials have shown improvements in skin texture and elasticity, making it a valuable ingredient in cosmetic formulations .
Methods of Application : It is added to feed to improve the nutritional profile and to support the overall well-being of livestock .
Results : Studies indicate increased growth rates and improved immune responses in animals receiving these supplements .
Methods of Application : It is incorporated into peptide chains using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences .
Results : The synthesized peptides have shown promise in preclinical studies for various diseases, including cancer and metabolic disorders .
Methods of Application : The compound is used to modify nucleotides, which can then be incorporated into DNA or RNA strands to study genetic processes .
Results : These modified nucleotides have been crucial in understanding DNA replication, repair, and transcription mechanisms .
Methods of Application : The compound is used to synthesize molecules that can selectively bind to enzymes or receptors, altering their activity .
Results : These probes have provided insights into the regulation of cellular processes and have potential as drug leads .
Methods of Application : The compound is used to coat nanoparticles, which can then be used for targeted drug delivery or diagnostic imaging .
Results : Functionalized nanoparticles have demonstrated improved targeting and reduced toxicity in biomedical applications .
Methods of Application : It is polymerized with other monomers to create polymers that can degrade under specific conditions, reducing environmental impact .
Results : The resulting biodegradable polymers have applications in packaging, agriculture, and medical devices .
Methods of Application : The compound is used as a ligand or a co-catalyst in catalytic systems to enhance reaction rates and selectivity .
Results : These new catalysts have led to more efficient and sustainable chemical processes in various industries .
Safety And Hazards
properties
IUPAC Name |
3-amino-2-methylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502513 | |
Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methylpropanoic acid hydrochloride | |
CAS RN |
28267-25-6 | |
Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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